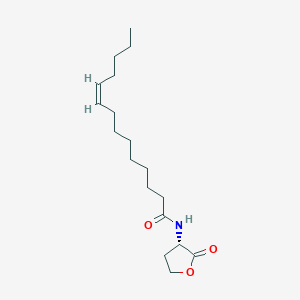

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

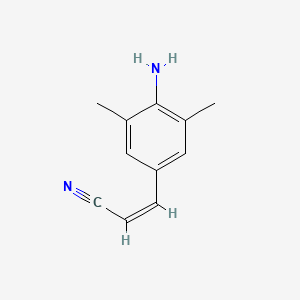

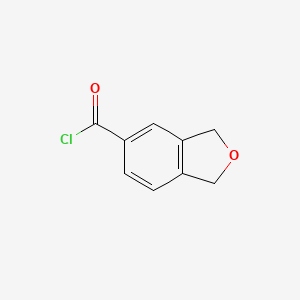

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione is a potent irreversible aromatase inhibitor that inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . It is used to control estrogen synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C20H26O3 . Its average mass is 314.419 Da and its monoisotopic mass is 314.188202 Da .科学的研究の応用

Urinary Metabolism and Detection in Doping Control : The compound, as an aromatase inhibitor, is mainly excreted unchanged and as its 17β-hydroxy analogue. It is identified using GC/MS and GC/tandem MS in doping control, highlighting its relevance in sports medicine and anti-doping efforts (Parr et al., 2009).

Steroid Oxidation by Microorganisms : Microbial oxidation processes involving this compound have been studied, providing insights into biochemical transformations and potential biotechnological applications (Tsong et al., 1964).

Metabolic Study in Horses : Investigating its metabolism in horses, particularly in the context of doping in equine sports, is crucial. This research helps in identifying metabolites for controlling substance abuse in horse racing (Kwok et al., 2015).

Chemical Synthesis and Modifications : Studies focus on the chemical synthesis and modifications of the compound, which are vital for creating derivatives for pharmaceutical applications (Hossain et al., 1976).

Electrophilic Fluorination : Research on the electrophilic fluorination of steroidal α,β-unsaturated ketones, including this compound, provides insights into advanced organic synthesis techniques (Barton et al., 1982).

Biotransformation of Steroids : Understanding the biotransformation processes of steroids, including 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione, in microorganisms is crucial for large-scale production of key intermediates for hormone synthesis (Prakash & Bajaj, 2017).

Enzyme-Activated Inhibitors of Aromatase : The compound's derivatives are studied for their potential as enzyme-activated irreversible inhibitors of aromatase, relevant in cancer research and hormone-related therapies (Ebrahimian et al., 1993).

作用機序

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione works by inhibiting estrogen biosynthesis. It achieves this by permanently binding and inactivating aromatase in adipose and peripheral tissue . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, so its inhibition effectively controls estrogen synthesis.

特性

IUPAC Name |

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSDZVEXCMDRX-DAELLWKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857727 |

Source

|

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152764-26-6 |

Source

|

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/no-structure.png)

![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)